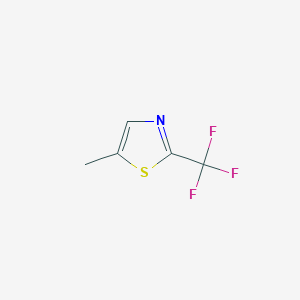

Thiazole, 5-methyl-2-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

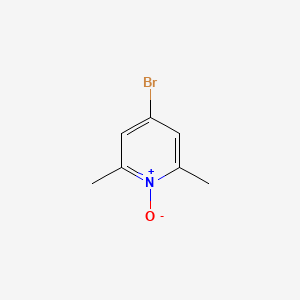

“Thiazole, 5-methyl-2-(trifluoromethyl)-” is a derivative of thiazole, which is a heterocyclic compound. This compound belongs to the thiazole class of derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Synthesis Analysis

The synthesis of “Thiazole, 5-methyl-2-(trifluoromethyl)-” involves adding its ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius. After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

“Thiazole, 5-methyl-2-(trifluoromethyl)-” has a molecular weight of 211.162 Da . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Mecanismo De Acción

While the specific mechanism of action for “Thiazole, 5-methyl-2-(trifluoromethyl)-” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

The safety data sheet for “Thiazole, 5-methyl-2-(trifluoromethyl)-” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Direcciones Futuras

While the specific future directions for “Thiazole, 5-methyl-2-(trifluoromethyl)-” are not mentioned in the search results, thiazoles have been the subject of much research due to their diverse biological activities . They have been used in the synthesis of various drugs and biologically active agents .

Propiedades

Número CAS |

157984-63-9 |

|---|---|

Fórmula molecular |

C5H4F3NS |

Peso molecular |

167.15 g/mol |

Nombre IUPAC |

5-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3 |

Clave InChI |

PKQIWKITBAXEHQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(S1)C(F)(F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)

dimethylsilane](/img/structure/B8608930.png)